

Sulfo-Cy7 Amine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Sulfo-Cy7 amine**

Cat. No.: **B15552790**

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This in-depth technical guide provides core information on **Sulfo-Cy7 amine**, a near-infrared (NIR) fluorescent dye, for researchers, scientists, and professionals in drug development. The guide details the chemical properties, experimental protocols for bioconjugation, and its primary applications in in-vivo imaging.

Core Properties of Sulfo-Cy7 Amine

Sulfo-Cy7 amine is a sulfonated cyanine dye characterized by its high water solubility and reactivity, making it an ideal candidate for labeling biomolecules. Its fluorescence in the near-infrared spectrum allows for deep tissue penetration and minimal autofluorescence from biological samples, which is highly advantageous for in-vivo imaging studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Sulfo-Cy7 amine**.

Property	Value	Reference
CAS Number	2236573-39-8	
Molecular Formula	C ₄₃ H ₅₈ N ₄ O ₇ S ₂	
Molecular Weight	807.08 g/mol	
Purity	>90% to >98% (typically ≥95% by HPLC-MS and ¹ H NMR)	
Excitation Maximum (λ _{ex})	~750 nm	
Emission Maximum (λ _{em})	~773 nm	
Extinction Coefficient	~240,600 M ⁻¹ cm ⁻¹	
Solubility	Good in DMSO and DMF; very poorly soluble in water	

Experimental Protocols

Sulfo-Cy7 amine is primarily used for the derivatization of various target molecules. The amine group allows for conjugation to molecules containing reactive groups such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, or for use in enzymatic reactions like transamination. A common application is the labeling of antibodies for in-vivo imaging.

General Protocol for Antibody Labeling

This protocol outlines the general steps for conjugating **Sulfo-Cy7 amine** to an antibody. Note that optimization of the dye-to-protein ratio is often necessary for specific applications.

Materials:

- Antibody solution (in a buffer free of primary amines, e.g., PBS)
- **Sulfo-Cy7 amine**
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Activation reagent (e.g., a homobifunctional crosslinker like a bis-NHS ester)

- Reaction buffer (e.g., sodium bicarbonate buffer, pH 8.5)
- Quenching solution (e.g., Tris-HCl or glycine)
- Purification column (e.g., Sephadex G-25)

Procedure:

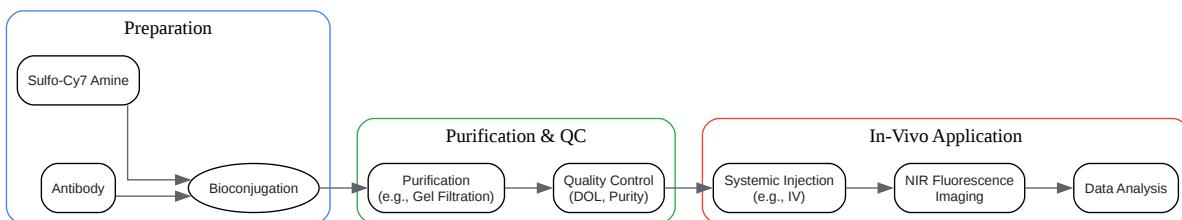
- Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (like Tris or glycine), the antibody should be dialyzed against a suitable buffer such as PBS.
- Dye Preparation: Dissolve **Sulfo-Cy7 amine** in anhydrous DMSO or DMF to a stock concentration of 10 mM. This solution should be prepared fresh.
- Activation of Antibody (if necessary): If the antibody does not have a suitable reactive group, it may need to be activated. This often involves reacting the carboxyl groups on the antibody with a reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an NHS ester to create amine-reactive sites.
- Conjugation Reaction:
 - Adjust the pH of the antibody solution to 8.5 using a suitable buffer (e.g., 1 M sodium bicarbonate).
 - Add the calculated amount of the dissolved **Sulfo-Cy7 amine** to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically.
 - Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous stirring.
- Quenching the Reaction: Add a quenching solution like Tris-HCl or glycine to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for another 15-30 minutes.

- Purification: Remove the unconjugated dye from the labeled antibody using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy7 (around 750 nm).

Visualizations

Experimental Workflow: Antibody Labeling and In-Vivo Imaging

The following diagram illustrates the general workflow from labeling an antibody with **Sulfo-Cy7 amine** to its application in preclinical in-vivo imaging.

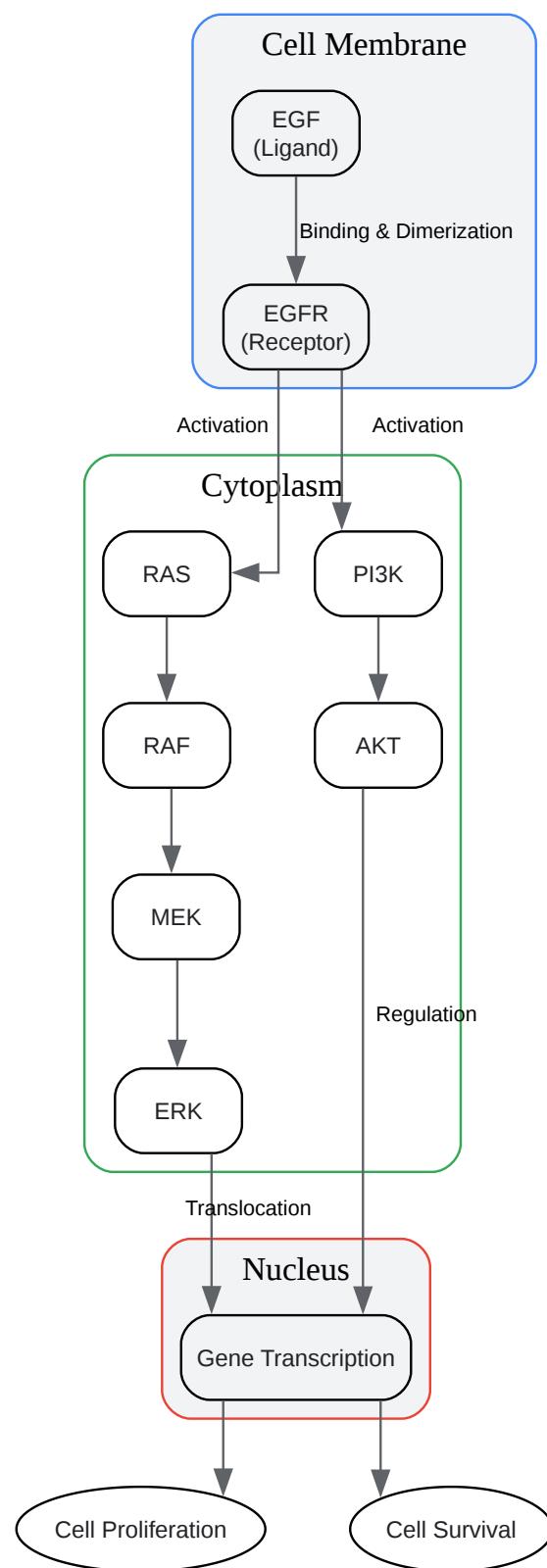


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Workflow for antibody labeling and in-vivo imaging.

Signaling Pathway Example: EGFR Signaling

Sulfo-Cy7 amine-labeled antibodies are frequently used to target specific cell surface receptors involved in signaling pathways crucial to disease, such as cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prime example. An antibody targeting EGFR can be labeled with **Sulfo-Cy7 amine** to visualize tumor localization and receptor engagement in vivo.



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Simplified EGFR signaling pathway.

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